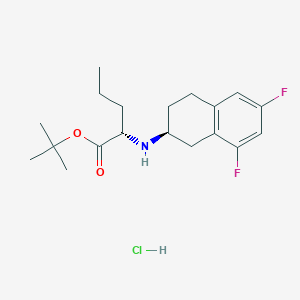

(S)-tert-butyl 2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoate hydrochloride

Beschreibung

This compound is a chiral, fluorinated tetrahydronaphthalene derivative featuring an (S)-configured tert-butyl pentanoate ester linked to an (S)-configured 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine moiety via an amino group. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27F2NO2.ClH/c1-5-6-17(18(23)24-19(2,3)4)22-14-8-7-12-9-13(20)10-16(21)15(12)11-14;/h9-10,14,17,22H,5-8,11H2,1-4H3;1H/t14-,17-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMADDNFHCBQKTN-RVXRQPKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC(C)(C)C)NC1CCC2=C(C1)C(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC(C)(C)C)N[C@H]1CCC2=C(C1)C(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-tert-butyl 2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoate hydrochloride (CAS No. 1309869-67-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.

Molecular Structure

- Molecular Formula : CHFN O

- Molecular Weight : 339.42 g/mol

- Synonyms : EOS-61341, ANZJEBIOQWYXTB-YOEHRIQHSA-N

| Property | Value |

|---|---|

| CAS Number | 1309869-67-7 |

| Molecular Formula | CHFN O |

| Molecular Weight | 339.42 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties similar to other compounds containing a tert-butyl moiety. The presence of the difluoro-naphthalene moiety enhances its lipophilicity, potentially facilitating membrane penetration and increasing bioavailability.

Antimicrobial Activity

Recent research indicates that compounds with similar structures have shown promising antimicrobial activity against multidrug-resistant pathogens. For instance, a study on novel phenylthiazoles revealed that derivatives with a tert-butyl group exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 4 μg/mL |

| Clostridium difficile | 4 μg/mL |

| Escherichia coli | Moderate activity |

| Candida albicans | MIC range: 4–16 μg/mL |

Toxicity Profile

The safety profile of this compound has not been extensively documented. However, related compounds have demonstrated favorable toxicity profiles in vitro. For example, one compound maintained 100% viability in MCF-7 cells at concentrations up to 32 μg/mL . This suggests a potential for low toxicity in mammalian cells.

Study on Structural Modifications

A comprehensive study focused on the structure–activity relationship (SAR) of various derivatives indicated that modifications in the cationic head significantly influenced antibacterial action. Compounds with multiple heteroatoms in their side chains showed enhanced antibacterial properties . Such findings may provide insights into optimizing the structure of this compound for better efficacy.

Pharmacokinetics and Metabolism

Pharmacokinetic simulations have suggested that structural modifications can lead to greater metabolic stability and prolonged action against bacterial infections. The presence of the tert-butyl group has been noted to increase hydrophobicity and improve membrane penetration . Understanding these parameters is crucial for developing effective therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

†Estimated based on structural analogs; ‡Predicted using computational tools.

Key Observations:

- Substituent Effects: The 6,8-difluoro groups in the target compound increase lipophilicity (LogP ~3.5) compared to the 6,8-dimethoxy analog (LogP ~2.0), enhancing membrane permeability and metabolic stability . Fluorine’s electronegativity may also influence hydrogen bonding in target binding pockets. The tert-butyl pentanoate ester in the target compound and ’s analog improves solubility in organic solvents, while the hydrochloride salt balances aqueous solubility for formulation .

Stereochemistry :

Both the target compound and ’s analog are (S)-configured, which is critical for enantioselective interactions in biological systems. Racemic mixtures of similar compounds often show reduced efficacy or off-target effects .

Key Findings:

- Metabolic Stability : The target compound’s fluorine substituents likely reduce oxidative metabolism, extending its half-life compared to the methoxy analog .

- BBB Permeability: ’s leucine-derived analog shows high BBB permeability due to its small size and non-polar tert-butyl group, whereas the target compound’s bulkier tetrahydronaphthalene ring may limit CNS penetration .

- Synthetic Accessibility : The dimethoxy analog () requires complex methoxylation steps, whereas the target compound’s fluorine groups can be introduced via electrophilic substitution, albeit with stringent safety protocols .

Q & A

Q. Table 1. Comparison of Analytical Techniques for Enantiomeric Purity Assessment

| Technique | Conditions | Sensitivity | Reference |

|---|---|---|---|

| Chiral HPLC | Polysaccharide column, 25°C | 0.1% impurity | |

| NMR (¹H) | 600 MHz, DMSO-d | 5% impurity | |

| Circular Dichroism | 190–260 nm, MeOH | 2% impurity |

Q. Table 2. Stability Study Design for Hydrolytic Degradation

| Condition | pH | Temperature (°C) | Sampling Intervals (h) |

|---|---|---|---|

| Acidic | 1.0 | 40 | 0, 24, 48, 72 |

| Neutral | 7.4 | 25 | 0, 168, 336 |

| Basic | 9.0 | 60 | 0, 12, 24 |

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.